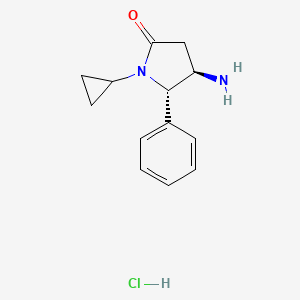
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide, commonly known as PHT-427, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Enaminones in Synthesis and Biological Applications
Enaminones serve as key intermediates in synthesizing various substituted pyrazoles, which exhibit antitumor and antimicrobial activities. The synthesis process involves reactions with active methylene compounds, yielding substituted pyridine derivatives and bipyrazoles. Some compounds demonstrated cytotoxic effects against human cancer cell lines, comparable to 5-fluorouracil, and were also evaluated for antimicrobial activity (S. Riyadh, 2011).
Heterocyclic Amine Derivatives and Anti-Inflammatory Activity
Research into N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide has led to the synthesis of compounds with significant anti-inflammatory activity. These derivatives were synthesized by condensing with various active hydrogen-containing compounds and demonstrated potent effects in the carrageenan-induced rat paw oedema method (A. Rajasekaran, P. Sivakumar, B. Jayakar, 1999).
Schiff Base Ligands and Metal Complexes
Schiff base ligand derived from phenylthiazole demonstrated antimicrobial activities and potential for DNA cleavage. Metal complexes of this ligand were characterized and showed increased activity compared to the free ligand, indicating their utility in biological studies (S. Karabasannavar et al., 2017).
Photosensitive Poly(benzoxazole) Precursors
A new synthetic method for photosensitive poly(benzoxazole) precursors shows potential applications in photoresist materials, featuring high sensitivity and contrast for UV light exposure. This work highlights the development of materials with specific optical properties (K. Ebara, Y. Shibasaki, M. Ueda, 2003).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-11-5-8-15(21)16(22)9-10-19-17(23)14-12-24-18(20-14)13-6-3-2-4-7-13/h2-8,11-12,16,22H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCMXSUIVRSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)




![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
methanone](/img/structure/B2823351.png)

